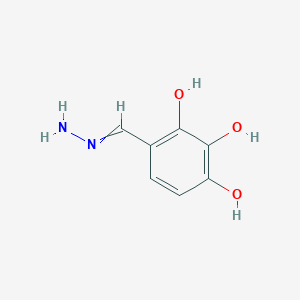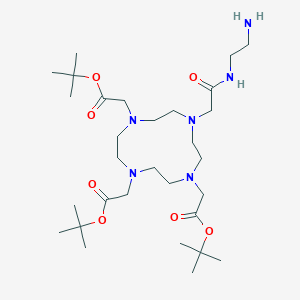
N'-Desaminomethylsulfonyl-N'-nitryl Dofetilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide is a chemical compound with the molecular formula C18H23N3O5S and a molecular weight of 393.46 g/mol . It is a derivative of Dofetilide, which is known for its use as an antiarrhythmic agent. This compound is primarily used in research and development settings.
Métodos De Preparación
The synthesis of N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide involves several steps. The starting material is typically a substituted phenyl compound, which undergoes a series of reactions including nitration, sulfonation, and amination to introduce the nitro and sulfonamide groups. The reaction conditions often involve the use of strong acids and bases, as well as organic solvents to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can convert nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide is used in various scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used to investigate the biological activity of sulfonamide and nitro-containing compounds.
Medicine: Research focuses on its potential therapeutic effects and its role as a derivative of Dofetilide.
Industry: It is used in the development of new materials and as a reference standard in quality control.
Mecanismo De Acción
The mechanism of action of N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide involves its interaction with specific molecular targets, such as ion channels or enzymes. The nitro and sulfonamide groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of ion channel activity, leading to its observed effects .
Comparación Con Compuestos Similares
N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide can be compared with other similar compounds, such as:
Dofetilide: The parent compound, known for its antiarrhythmic properties.
N’-Methylsulfonyl Dofetilide: Another derivative with similar structural features but different functional groups.
N-(4-Hydroxyphenyl)methanesulfonamide: A related compound with a hydroxyl group instead of a nitro group.
The uniqueness of N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide lies in its specific combination of nitro and sulfonamide groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
115256-44-5 |
|---|---|
Fórmula molecular |
C₁₈H₂₃N₃O₅S |
Peso molecular |
393.46 |
Sinónimos |
N-[4-[2-[Methyl[2-(4-nitrophenyl)ethyl]amino]ethoxy]phenyl]-methanesulfonamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)

